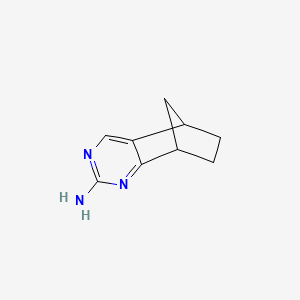

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline

Overview

Description

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline is a compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in many natural products and pharmaceutically active compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions inhibit the activity of these enzymes, which are crucial for the survival and proliferation of Mycobacterium tuberculosis. Additionally, its inhibition of β-glucosidase suggests a mechanism involving the disruption of carbohydrate metabolism.

Comparison with Similar Compounds

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be compared with other quinazoline derivatives:

5,6,7,8-Tetrahydroquinazoline: Lacks the methano bridge, which may affect its biological activity and stability.

2-Aminoquinazoline: Lacks the tetrahydro and methano features, which may result in different reactivity and applications.

Quinazoline: The parent compound, which serves as a scaffold for many derivatives with diverse biological activities.

Biological Activity

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroquinazolines, which are known for their varied pharmacological properties. The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. One notable method includes the reaction of substituted amines with suitable carbonyl compounds under acidic or basic conditions to form the desired tetrahydroquinazoline structure .

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinazolines exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized derivatives demonstrate high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). These interactions suggest potential applications in developing new antitubercular agents .

Antidiabetic Activity

Molecular docking studies have also highlighted the inhibitory potential of this compound against α- and β-glucosidases. This inhibition is promising for managing diabetes by blocking specific metabolic pathways involved in glucose metabolism .

Anticancer Potential

In vitro studies have explored the anticancer effects of tetrahydroquinazoline derivatives. Some compounds have shown cytotoxic activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism of action appears to involve the modulation of apoptosis-related proteins and cell cycle regulators .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | High binding affinity to DHFR and MtPanK | Antitubercular |

| Study 2 | Inhibition of α- and β-glucosidases | Antidiabetic |

| Study 3 | Cytotoxic effects on cancer cell lines | Anticancer |

- Antitubercular Activity : A study conducted on newly synthesized tetrahydroquinazoline derivatives revealed significant inhibition against key enzymes in Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

- Antidiabetic Effects : Another research focused on the inhibitory effects of these compounds on glucosidases showed promising results for diabetes management .

- Anticancer Properties : The cytotoxicity against various cancer cell lines suggests a multifaceted approach where these compounds can act as both enzyme inhibitors and modulators of apoptotic pathways .

Properties

IUPAC Name |

3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQKRXTANDVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CN=C(N=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.